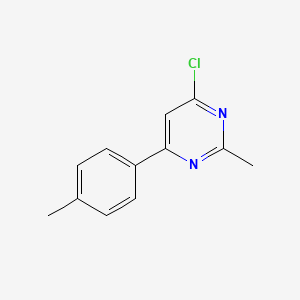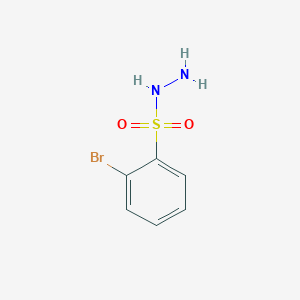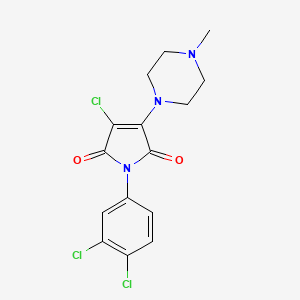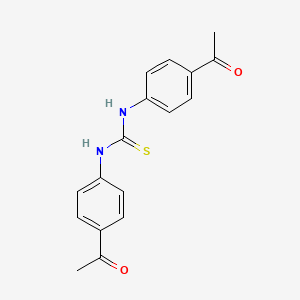
4-Chloro-2-methyl-6-(p-tolyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methyl-6-(p-tolyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature and are essential components of nucleic acids This particular compound is characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a p-tolyl group at the 6-position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method is the reaction of 2,4-dichloro-6-methylpyrimidine with p-toluidine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more environmentally friendly solvents and reagents is often considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methyl-6-(p-tolyl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methyl group at the 2-position can be oxidized to a carboxylic acid or reduced to an alkane.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkanes or alcohols.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
4-Chloro-2-methyl-6-(p-tolyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Biological Research: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways.
Agrochemicals: It may interfere with essential biological processes in pests or weeds, such as enzyme inhibition or disruption of cellular structures.
Neuroprotection and Anti-inflammatory: The compound may exert its effects by inhibiting pathways involved in inflammation and cell death, such as the NF-kB pathway.
Comparaison Avec Des Composés Similaires
4-Chloro-2-methyl-6-(p-tolyl)pyrimidine can be compared with other similar compounds:
4-Chloro-2-methyl-6-phenylpyrimidine: Similar structure but with a phenyl group instead of a p-tolyl group. It may have different biological activities and applications.
2,4-Dichloro-6-methylpyrimidine: Lacks the p-tolyl group, making it less bulky and potentially less selective in its interactions.
4-Chloro-2-methyl-6-(m-tolyl)pyrimidine: Similar structure but with a meta-tolyl group instead of a para-tolyl group, which may affect its steric and electronic properties.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of structural modifications in chemical research.
Propriétés
Formule moléculaire |
C12H11ClN2 |
|---|---|
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
4-chloro-2-methyl-6-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-5-10(6-4-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3 |
Clé InChI |
ZYGKYEHQWWILSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12123476.png)
![3-[(4-fluorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B12123479.png)

![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine](/img/structure/B12123496.png)

![4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12123500.png)






